molecular formula C10H11ClN2 B13056402 3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile

3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile

Cat. No.: B13056402
M. Wt: 194.66 g/mol
InChI Key: PTRUZXCEABUJAL-UHFFFAOYSA-N
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Description

3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol . This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a nitrile group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile typically involves the reaction of 2-chloro-5-methylbenzyl cyanide with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-chlorophenyl)propanenitrile
  • 3-Amino-3-(4-methylphenyl)propanenitrile
  • 3-Amino-3-(2,5-dichlorophenyl)propanenitrile

Uniqueness

3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring. This structural arrangement can influence its reactivity and the types of interactions it can have with other molecules, making it a valuable compound for targeted synthesis and research .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

3-amino-3-(2-chloro-5-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3

InChI Key

PTRUZXCEABUJAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(CC#N)N

Origin of Product

United States

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